molecular formula C18H18ClN3O2 B10904631 methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904631
M. Wt: 343.8 g/mol
InChI Key: XPHDHDNYBXOFHH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16ClN3O2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2

This structure features a pyrazolo[3,4-b]pyridine core, which is known to confer various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable example includes a compound that demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent antiproliferative effects in various human tumor cell lines such as HeLa and A375 .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. In vitro studies reported IC50 values for COX-2 inhibition that were comparable to established anti-inflammatory drugs like celecoxib .

Antiviral Properties

Pyrazolo[3,4-b]pyridines have been investigated for their antiviral activities, particularly as inhibitors of HIV-1 reverse transcriptase and other viral targets. This class of compounds has shown promise in disrupting viral replication processes .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on various cancer cell lines, researchers found that the compound exhibited significant cytotoxicity. The study utilized MTT assays to assess cell viability and determined that the compound induced apoptosis in cancer cells through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
HeLa0.45Apoptosis via caspase activation
A3750.50Cell cycle arrest at G1 phase

Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory potential by measuring the inhibition of COX enzymes using a COX inhibitor screening assay kit. The results indicated that the compound significantly reduced PGE2 production.

CompoundIC50 COX-2 (µM)Comparison to Celecoxib (IC50)
Test Compound0.04 ± 0.020.04 ± 0.01

Properties

IUPAC Name

methyl 5-chloro-3,6-dimethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-10-5-7-13(8-6-10)9-22-17-14(11(2)21-22)15(18(23)24-4)16(19)12(3)20-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDHDNYBXOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC(=C(C(=C3C(=N2)C)C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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